3,4-Dichlorophenylglyoxal hydrate
Overview
Description
Synthesis Analysis
The synthesis of related chlorinated compounds is described in several papers. For instance, the synthesis of 3,4-dichlorophenol is detailed, starting from 1,2-dichlorobenzene through a multi-step process involving nitration, deoxidization, and diazotization . Similarly, the preparation of 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene is achieved by electrooxidative double ene-type chlorination . These methods suggest that the synthesis of chlorinated aromatic compounds can be complex and may require careful control of reaction conditions to achieve high yields.
Molecular Structure Analysis
The molecular and crystal structure of various chlorinated compounds has been reported. For example, the crystal structure of a chlorophenyl thiadiazole derivative was determined using single-crystal X-ray diffraction, and its electronic properties were studied using density functional theory (DFT) . Another study reported the crystal structure of a dichlorophenyl dihydrofuranone, revealing a quasi-chair conformation of the cyclohexene unit and the formation of a one-dimensional chain structure via intermolecular hydrogen bonding . These studies indicate that chlorinated compounds can exhibit complex geometries and intermolecular interactions.
Chemical Reactions Analysis
The reactivity of chlorinated compounds is explored in several papers. For instance, chlorophenyl hydrazones are synthesized and evaluated for their potential to inhibit the glycation of proteins . The iodination of proteins and cell membranes using a chloroamide is another example of a chemical reaction involving a chlorinated compound . These reactions demonstrate the versatility of chlorinated compounds in various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated compounds are often determined by their molecular structure. The study of a chlorophenyl thiadiazole derivative revealed its potential application as a nonlinear optical (NLO) material due to its significant first-order hyperpolarizability . The electrochemical preparation of a chlorinated butene derivative highlights the influence of different acids on the yield and selectivity of the reaction . These findings suggest that the physical and chemical properties of chlorinated compounds like 3,4-Dichlorophenylglyoxal hydrate can be diverse and application-specific.
Scientific Research Applications
Polymer Crystallinity and Water Uptake
A study conducted by Flagg et al. (2019) explores the use of polythiophene derivatives in organic electrochemical transistors (OECTs). The research focuses on polymer hydration and crystallinity, which are crucial for understanding the interaction between water and the polymer's electronic properties. The findings are significant in the context of 3,4-Dichlorophenylglyoxal hydrate due to their implications on the hydration dynamics of related compounds in electronic applications (Flagg et al., 2019).
Synthesis and Electronic Properties
Research by Segura et al. (2006) involves the synthesis and electronic properties of functionalized poly(3,4-ethylenedioxythiophenes). The study is relevant for understanding the synthesis process and electronic characteristics of compounds similar to 3,4-Dichlorophenylglyoxal hydrate. This research can offer insights into the applications of such compounds in organic devices (Segura et al., 2006).
Molecular Structure Analysis
Kurt et al. (2009) conducted a study on 3,4-dichlorophenylboronic acid, a compound closely related to 3,4-Dichlorophenylglyoxal hydrate. The research focuses on the molecular structure and theoretical calculations, providing valuable information for understanding the physical and chemical properties of similar compounds (Kurt et al., 2009).
Electrochromic Polymer Applications
Perera et al. (2020) examined conjugated polymers based on poly(3,4-propylenedioxythiophene) backbones, which have applications in electrochromics. The study's insights into the redox activity in aqueous electrolytes are pertinent for compounds like 3,4-Dichlorophenylglyoxal hydrate, especially in the context of their potential use in similar electrochromic applications (Perera et al., 2020).
Synthesis and Anticonvulsant Activity
Kulandasamy et al. (2009) researched the synthesis and anticonvulsant activity of derivatives from 3,4-dipropyloxythiophene. This study is relevant for understanding the potential biomedical applications of compounds related to 3,4-Dichlorophenylglyoxal hydrate, particularly in developing new pharmaceuticals (Kulandasamy et al., 2009).
Safety And Hazards
properties
IUPAC Name |
2-(3,4-dichlorophenyl)-2-oxoacetaldehyde;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2O2.H2O/c9-6-2-1-5(3-7(6)10)8(12)4-11;/h1-4H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKFCECYASAEIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C=O)Cl)Cl.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90608296 | |
Record name | (3,4-Dichlorophenyl)(oxo)acetaldehyde--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90608296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichlorophenylglyoxal hydrate | |
CAS RN |
859775-23-8 | |
Record name | (3,4-Dichlorophenyl)(oxo)acetaldehyde--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90608296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dichlorophenylglyoxal hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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